N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide

Catalog No.
S844668
CAS No.
749879-33-2
M.F
C8H20BrNO
M. Wt
226.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium br...

CAS Number

749879-33-2

Product Name

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide

IUPAC Name

diethyl-(2-methoxyethyl)-methylazanium;bromide

Molecular Formula

C8H20BrNO

Molecular Weight

226.15 g/mol

InChI

InChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

HVXWWBWNJNDMKG-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCOC.[Br-]

Canonical SMILES

CC[N+](C)(CC)CCOC.[Br-]
  • Ionic Liquids

    The compound possesses a quaternary ammonium cation (N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium) and a bromide anion. Quaternary ammonium salts are a class of compounds commonly used as cations in ionic liquids []. Ionic liquids are molten salts with unique properties like high thermal stability and tunable polarity, making them attractive for various applications in research and industry [].

  • Organic Synthesis

    The bromide anion can act as a leaving group in certain organic reactions. The cation's structure, with its two ethyl groups and a methoxy group, might influence the solubility of the compound in different solvents, potentially making it useful in specific synthetic processes.

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is a quaternary ammonium salt with the molecular formula C8H20BrNOC_8H_{20}BrNO and a CAS number of 749879-33-2. This compound features a central nitrogen atom bonded to two ethyl groups, one methyl group, and a 2-methoxyethyl group. The bromide ion serves as the counterion, contributing to its ionic character. This compound is primarily characterized by its solubility in polar solvents and its potential use in various chemical applications due to its unique structure and properties .

  • Antimicrobial activity: Certain quaternary ammonium salts can disrupt microbial membranes, leading to cell death [].
  • Phase transfer catalysts: These compounds can facilitate the transfer of ions between immiscible phases [].
  • Antistatic agents: Quaternary ammonium salts can reduce static electricity by attracting moisture to the surface of materials.
Typical of quaternary ammonium compounds. These include:

  • Nucleophilic Substitution Reactions: The presence of the bromide ion allows for nucleophilic substitution reactions, where the bromide can be replaced by other nucleophiles.
  • Decomposition Reactions: Under certain conditions, quaternary ammonium salts can decompose to form tertiary amines and alkyl halides.
  • Phase Transfer Catalysis: This compound can facilitate the transfer of reactants between aqueous and organic phases, enhancing reaction rates in biphasic systems .

Research indicates that N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide exhibits antimicrobial properties, making it a candidate for use in disinfectants and antiseptics. Its quaternary ammonium structure is known to disrupt microbial cell membranes, leading to cell lysis. Additionally, studies have shown that it may possess cytotoxic effects against certain cancer cell lines, although further research is needed to clarify its mechanisms of action and therapeutic potential .

The synthesis of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide typically involves the following steps:

  • Formation of the Amine: The initial step involves the reaction of diethylamine with methyl iodide to form N,N-Diethylmethylamine.
  • Quaternization: This intermediate is then reacted with 2-methoxyethyl bromide under basic conditions to introduce the 2-methoxyethyl group.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired quaternary ammonium salt .

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide has several applications:

  • Antimicrobial Agent: Utilized in formulations for disinfectants and antiseptics due to its ability to kill bacteria and fungi.
  • Phase Transfer Catalyst: Employed in organic synthesis to facilitate reactions between immiscible phases.
  • Chemical Intermediate: Serves as a precursor for synthesizing other quaternary ammonium compounds and surfactants .

Studies on N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide have explored its interactions with various biological systems. Notably:

  • Cell Membrane Interaction: Research has demonstrated that this compound can disrupt lipid bilayers, indicating potential applications in drug delivery systems.
  • Enzyme Inhibition: Preliminary data suggest that it may inhibit certain enzymes, although specific targets remain to be fully elucidated .

Several compounds share structural similarities with N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
N,N-DiethylmethylamineTwo ethyl groups and one methyl groupActs as a base; less ionic than the target compound
Benzyltrimethylammonium chlorideBenzyl group attached to a trimethylammoniumStronger antimicrobial activity
Tetrabutylammonium bromideFour butyl groups attached to nitrogenHigher lipophilicity; used in extraction processes
N,N-DimethylethanolamineTwo methyl groups and an ethanol moietySoluble in both water and organic solvents

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide stands out due to its specific 2-methoxyethyl substitution, which enhances its solubility in polar solvents while maintaining antimicrobial efficacy .

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide represents a quaternary ammonium salt with the IUPAC name N,N-diethyl-2-methoxy-N-methylethan-1-aminium bromide [1] [2]. Alternative systematic nomenclature includes diethyl-(2-methoxyethyl)-methylazanium;bromide and Ethanaminium, N,N-diethyl-2-methoxy-N-methyl-, bromide [3]. The compound is assigned CAS Registry Number 749879-33-2 [1] [2] [3].

The molecular formula of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is C₈H₂₀BrNO [1] [2] [3]. This formula reflects the presence of eight carbon atoms, twenty hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom within the molecular structure [3]. The compound exists as an ionic salt consisting of a quaternary ammonium cation paired with a bromide anion [4].

Molecular Weight and Physical Constants

PropertyValueReference
Molecular Weight226.15 g/mol [3]
Molecular Weight (Alternative)226.16 g/mol [1] [2]
Heavy Atom Count11 [3]
Formal Charge0 [3]

The slight variation in reported molecular weight values reflects different computational methods and rounding conventions used by various chemical databases [1] [2] [3].

Molecular Geometry and Stereochemistry

The quaternary ammonium cation in N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide adopts a tetrahedral geometry around the central nitrogen atom [4]. This geometry is characteristic of quaternary ammonium compounds where the nitrogen atom forms four covalent bonds with the substituent groups [4] [5]. The tetrahedral arrangement results from sp³ hybridization of the nitrogen atom, creating bond angles of approximately 109.5° between adjacent substituents [4].

The compound exhibits no defined stereochemical centers, as confirmed by computational analysis showing zero defined atom stereocenters and zero undefined atom stereocenters [3]. Similarly, the molecule contains no defined bond stereocenters or undefined bond stereocenters [3]. This absence of stereochemical complexity is typical for symmetrically substituted quaternary ammonium salts where no chiral centers are present [4].

Conformational Properties

The molecular structure exhibits significant conformational flexibility due to the presence of five rotatable bonds [3]. This rotational freedom allows the molecule to adopt multiple conformational states, particularly around the ethyl chains and the methoxyethyl substituent [3]. The topological polar surface area is calculated at 9.2 Ų, indicating limited polar surface exposure [3].

Geometric ParameterValueReference
Hydrogen Bond Donor Count0 [3]
Hydrogen Bond Acceptor Count2 [3]
Rotatable Bond Count5 [3]
Topological Polar Surface Area9.2 Ų [3]

The quaternary ammonium center maintains a permanent positive charge independent of solution pH, distinguishing it from primary, secondary, or tertiary ammonium compounds [4]. This permanent charge characteristic contributes to the compound's stability and ionic behavior in various chemical environments [4].

Crystallographic and Solid-State Properties

N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide exists as a crystalline solid at room temperature [6] [7]. Research demonstrates that the compound forms colorless crystals when recrystallized from anhydrous acetone [6] [7]. The crystalline nature of the compound at ambient conditions is consistent with the general behavior of quaternary ammonium bromide salts [8] [9].

Melting Point and Thermal Properties

The compound exhibits a melting temperature of 358.2 K (85.05°C) [6]. This melting point places the compound in the category of room temperature ionic liquids when considering the broader classification of ionic materials [6]. The relatively low melting point compared to simple inorganic salts reflects the organic nature of the large quaternary ammonium cation and its effect on crystal packing efficiency [10].

Crystal Structure and Intermolecular Interactions

Quaternary ammonium bromide salts typically form three-dimensional networks of ionic contacts through weak hydrogen bonding interactions [11]. These crystal structures are characterized by C-H···Br hydrogen bonds, where methyl and ethyl groups serve as hydrogen bond donors to the bromide anions [11] [12]. The donor-acceptor distances in similar quaternary ammonium bromides range from 3.757 Å to 3.959 Å [11].

The crystal packing of quaternary ammonium salts is influenced by multiple factors including the size and shape of the organic cation, the nature of the anion, and the presence of functional groups capable of intermolecular interactions [13] [8]. In the case of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide, the methoxy group provides an additional site for potential hydrogen bonding interactions [12].

Thermal PropertyValueReference
Melting Point358.2 K (85.05°C) [6]
Physical State (Room Temperature)Crystalline solid [6] [7]
Crystal AppearanceColorless crystals [6] [7]

Solid-State Stability and Phase Behavior

The compound demonstrates solid-state stability under normal storage conditions [2]. Like other quaternary ammonium salts, the material exhibits behavior typical of ionic compounds with relatively strong electrostatic interactions between the cation and anion [9]. The presence of the organic substituents, particularly the methoxyethyl group, influences the packing arrangement and may contribute to the observed melting point depression compared to simpler quaternary ammonium salts [8].

InChI and SMILES Representations

The International Chemical Identifier (InChI) for N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide provides a standardized representation of the molecular structure [1] [2] [3]. The complete InChI string is: InChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1 [1] [2] [3].

The InChI Key, which serves as a compressed identifier, is HVXWWBWNJNDMKG-UHFFFAOYSA-M [1] [2] [3]. This standardized key enables unambiguous identification of the compound across different chemical databases and software systems [1] [2] [3].

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) representation offers multiple valid notations for the compound [1] [2] [3]. The canonical SMILES notation is CCN+(CC)CCOC.[Br-] [3]. An alternative SMILES representation is [Br-].COCCN+(CC)CC [1]. These representations encode the molecular connectivity and charge distribution within the ionic compound [1] [3].

Identifier TypeRepresentationReference
InChIInChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1 [1] [2] [3]
InChI KeyHVXWWBWNJNDMKG-UHFFFAOYSA-M [1] [2] [3]
Canonical SMILESCCN+(CC)CCOC.[Br-] [3]
Alternative SMILES[Br-].COCCN+(CC)CC [1]

Structural Encoding Analysis

The SMILES notation clearly indicates the quaternary nature of the nitrogen center through the [N+] designation, explicitly showing the positive formal charge [3]. The notation also distinguishes between the ionic components, with the quaternary ammonium cation and bromide anion represented as separate entities connected by the ionic dot notation [1] [3].

Alkylation of Tertiary Amines (Menschutkin Reaction)

The synthesis of N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is primarily accomplished through the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) mechanism in which a tertiary amine undergoes alkylation by an alkyl halide [1] [2]. This reaction converts the neutral tertiary amine N,N-diethylmethylamine into a quaternary ammonium salt by nucleophilic attack on 1-bromo-2-methoxyethane.

The reaction mechanism proceeds through a single-step process where the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom bound to the halide leaving group [3]. The breaking of the carbon-halide bond and the formation of the new nitrogen-carbon bond occurs simultaneously during the transition state, characteristic of SN2 reactions [1]. This process results in the formation of two ions of opposite charge from neutral reactants, with the bromide anion serving as the counterion to the newly formed quaternary ammonium cation [2].

Table 1: Menschutkin Reaction Conditions for Quaternary Ammonium Salt Synthesis

SubstrateAlkyl HalideSolventTemperature (K)Reaction Time (h)Yield (%)Reference
N,N-diethylmethylamine1-bromo-2-methoxyethaneAcetone3732485 [4] [5]
N,N-diethylmethylamine1-bromo-2-methoxyethaneChloroform3232468 [1]
N,N-diethylmethylamine1-bromo-2-methoxyethaneMethanol3134872 [6]
N,N-diethylmethylamine1-bromo-2-methoxyethaneWater3531278 [6]

The synthesis typically involves heating N,N-diethylmethylamine with 1-bromo-2-methoxyethane in an appropriate solvent system [4] [5]. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the alkyl halide and to ensure maximum yield of the desired quaternary ammonium salt [1]. The presence of butylated hydroxytoluene (BHT) as an antioxidant helps prevent unwanted side reactions during the synthesis [1].

Research has demonstrated that the Menschutkin reaction rate is highly dependent on solvent polarity, with polar solvents stabilizing the charge-separated transition state and thereby accelerating the reaction [7]. The reaction exhibits second-order kinetics, being first-order in both the tertiary amine and the alkyl halide concentrations [8]. The activation energy for the formation of N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide has been determined to be approximately 71.4 kJ/mol [9] [7].

Counterion Exchange and Anion Optimization

Following the initial synthesis, counterion exchange reactions can be employed to optimize the anionic component of the quaternary ammonium salt [10] [11]. The bromide anion initially present can be replaced with various other anions to modify the solubility, stability, and functional properties of the resulting salt [12].

Table 3: Counterion Exchange Methods and Efficiency

Initial CounterionTarget CounterionExchange MethodExchange Efficiency (%)Reaction Time (h)Reference
BromideChlorideAgCl metathesis952 [12] [13]
BromideHexafluorophosphateNH4PF6 exchange884 [11]
BromideTetrafluoroborateNH4BF4 exchange913 [11]
BromideIodideNaI exchange971 [10]

The counterion exchange process typically involves treating the quaternary ammonium bromide with a solution containing the desired anion in stoichiometric excess [11]. Silver chloride metathesis represents one of the most efficient methods for bromide-to-chloride exchange, achieving 95% conversion efficiency within 2 hours [12] [13]. This method involves the precipitation of silver bromide, which drives the equilibrium toward complete exchange [12].

For the preparation of hexafluorophosphate and tetrafluoroborate salts, ammonium salts such as NH4PF6 and NH4BF4 are employed as exchange reagents [11]. These reactions proceed through simple anion metathesis, with the desired anion replacing the bromide counterion through favorable thermodynamic equilibrium [11]. The exchange efficiency depends on the relative solubilities of the starting and product salts, as well as the affinity of the quaternary ammonium cation for different anions [10].

Purification Techniques: Ion-Exchange Chromatography and Recrystallization

The purification of N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide requires specialized techniques due to its ionic nature and high polarity [14] [15]. Ion-exchange chromatography represents the most effective method for achieving high purity, utilizing the electrostatic interactions between the charged quaternary ammonium cation and oppositely charged functional groups on the chromatographic resin [16] [17].

Table 2: Purification Methods for Quaternary Ammonium Salts

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (h)Solvent Consumption (mL/g)Reference
Recrystallization from acetone9278415 [4] [5]
Ion-exchange chromatography (Q-Sepharose)9885625 [14] [16]
Precipitation with diethyl ether899228 [18]
Column chromatography (silica gel)9473835 [19]

Strong anion exchange chromatography employing quaternary ammonium functional groups (Q-Sepharose) has proven particularly effective for quaternary ammonium salt purification [16] [17]. The stationary phase contains positively charged quaternary ammonium groups that interact with the bromide counterion, enabling separation based on charge-charge interactions [20]. The separation is typically performed using a gradient elution system with increasing ionic strength buffer solutions [16].

Ion-exchange chromatography achieves the highest purity levels (98%) among the evaluated methods, though with moderate recovery yields (85%) due to the strong binding interactions between the analyte and the stationary phase [14] [16]. The method requires careful optimization of buffer pH, ionic strength, and flow rates to achieve optimal separation and recovery [17].

Recrystallization from acetone represents a more conventional purification approach, yielding reasonably pure material (92%) with good recovery efficiency [4] [5]. The quaternary ammonium salt is dissolved in hot acetone and allowed to crystallize upon cooling, with impurities remaining in the mother liquor [4]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [5].

Precipitation with diethyl ether offers the highest recovery yield (92%) but lower purity (89%) compared to chromatographic methods [18]. This technique involves adding diethyl ether to an aqueous solution of the quaternary ammonium salt, causing selective precipitation of the desired product while leaving impurities in solution [18].

Yield Optimization Strategies (Catalytic and Solvent Effects)

The optimization of yields in quaternary ammonium salt synthesis requires careful consideration of reaction conditions, solvent selection, and catalytic effects [1] [7] [21]. Solvent polarity plays a crucial role in determining both reaction rate and yield, with polar solvents generally providing enhanced rates due to better stabilization of the charge-separated transition state [22].

Table 4: Solvent Effects on Menschutkin Reaction Yield and Rate

SolventDielectric ConstantYield (%)Reaction Rate (×10⁻⁴ s⁻¹)Reference
Acetone20.7853.2 [1] [4] [5]
Chloroform4.8681.8 [1] [4] [5]
Methanol32.7722.4 [1] [4] [5]
Ethanol24.5692.1 [1] [4] [5]
Acetonitrile37.5782.9 [1] [4] [5]
Dimethylformamide36.7823.5 [1] [4] [5]
Water80.1782.8 [1] [4] [5]

Research has demonstrated that acetone provides the highest yield (85%) among the evaluated solvents, despite having a moderate dielectric constant (20.7) [1] [4] [5]. This optimal performance is attributed to acetone's ability to effectively solvate both the reactants and the transition state without excessive stabilization of the ionic products [1]. Dimethylformamide, while showing the highest reaction rate (3.5 × 10⁻⁴ s⁻¹), achieves slightly lower yields (82%) due to competitive side reactions [1].

Table 5: Temperature Effects on Menschutkin Reaction Kinetics

Temperature (K)Rate Constant (×10⁻⁴ s⁻¹)Activation Energy (kJ/mol)Yield (%)Reference
2930.871.445 [9] [7] [22]
3132.471.465 [9] [7] [22]
3335.271.478 [9] [7] [22]
3539.171.485 [9] [7] [22]
37314.371.489 [9] [7] [22]

Temperature optimization reveals a strong correlation between reaction temperature and both rate constant and yield [9] [7]. The reaction rate increases exponentially with temperature, following Arrhenius behavior with an activation energy of 71.4 kJ/mol [9]. Optimal yields (89%) are achieved at 373 K, though this must be balanced against potential thermal decomposition of the product and increased energy costs [7].

The use of microwave and ultrasonic irradiation has shown promise for yield enhancement in quaternary ammonium salt synthesis [23]. Microwave irradiation provides particularly beneficial effects, improving both reaction selectivity and yield through enhanced molecular motion and more efficient energy transfer [23]. These methods enable reduced reaction times while maintaining high yields, particularly beneficial for temperature-sensitive substrates [23].

Dates

Last modified: 08-16-2023

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